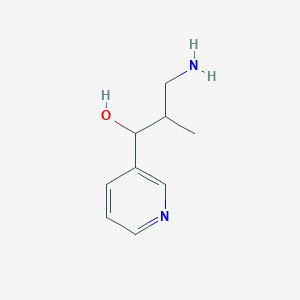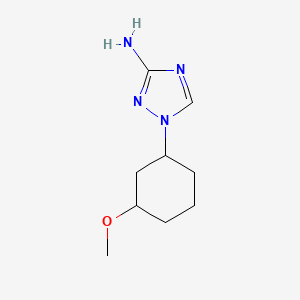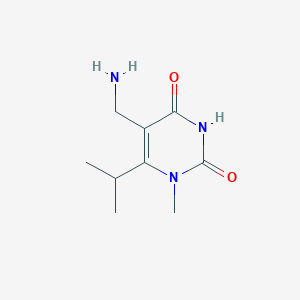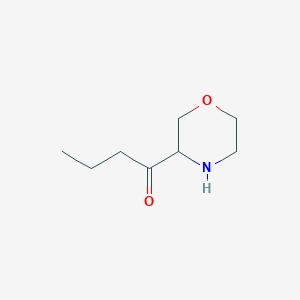
1-(Thiolan-3-yl)-1H-imidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Thiolan-3-yl)-1H-imidazol-2-amine is a chemical compound that features a thiolane ring attached to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiolan-3-yl)-1H-imidazol-2-amine typically involves the reaction of thiolane derivatives with imidazole derivatives under controlled conditions. One common method includes the use of thiolane-3-carboxylic acid, which is reacted with imidazole-2-amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to increase yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Thiolan-3-yl)-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the thiolane ring or imidazole ring is substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Various nucleophiles such as amines, alcohols, or thiols, in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Imidazoline derivatives.
Substitution: Substituted thiolane or imidazole derivatives.
Applications De Recherche Scientifique
1-(Thiolan-3-yl)-1H-imidazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with specific properties.
Biology: Investigated for its potential as a bioactive compound. It may interact with biological targets such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects. It may have applications in the development of new drugs for treating various diseases.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(Thiolan-3-yl)-1H-imidazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The thiolane ring and imidazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The compound may also interact with receptors, modulating their signaling pathways.
Comparaison Avec Des Composés Similaires
1-(Thiolan-3-yl)piperazine: Similar structure with a piperazine ring instead of an imidazole ring.
1-(Thiolan-3-yl)piperidine-4-carboxylic acid hydrochloride: Contains a piperidine ring and a carboxylic acid group.
1-(Thiolan-3-yl)cyclopropan-1-amine: Features a cyclopropane ring instead of an imidazole ring.
Uniqueness: 1-(Thiolan-3-yl)-1H-imidazol-2-amine is unique due to the presence of both a thiolane ring and an imidazole ring, which confer specific chemical and biological properties. The combination of these rings allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C7H11N3S |
|---|---|
Poids moléculaire |
169.25 g/mol |
Nom IUPAC |
1-(thiolan-3-yl)imidazol-2-amine |
InChI |
InChI=1S/C7H11N3S/c8-7-9-2-3-10(7)6-1-4-11-5-6/h2-3,6H,1,4-5H2,(H2,8,9) |
Clé InChI |
IXMBSXFJZZHWCM-UHFFFAOYSA-N |
SMILES canonique |
C1CSCC1N2C=CN=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-([1-(Bromomethyl)cyclopropyl]methyl)furan](/img/structure/B13191358.png)
![1-Bromo-4-[(trifluoromethyl)sulfanyl]butane](/img/structure/B13191375.png)






![Octahydropyrrolo[1,2-a]piperazine-2-sulfonyl chloride](/img/structure/B13191408.png)

![{1-[2-amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclopentyl}methanol](/img/structure/B13191427.png)

![5-{[(Benzyloxy)carbonyl]amino}-3-[(3-methylbutoxy)methyl]pentanoic acid](/img/structure/B13191441.png)

